molecular formula C21H24ClN5O2 B10989721 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone

Cat. No.: B10989721
M. Wt: 413.9 g/mol
InChI Key: HCGJLSKCFMEKSE-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction conditions and substituents.
  • Scientific Research Applications

    • In scientific research, this compound finds applications in:

        Chemistry: As a scaffold for drug development.

        Biology: Investigating its effects on cellular components and oxidative stress.

        Medicine: Studying its potential therapeutic properties.

        Industry: Exploring its use in various sectors.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with molecular targets and pathways.
    • Further research is needed to elucidate the specific pathways affected.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, it’s essential to compare this compound’s unique features with related structures.

    Remember that this compound’s full name is quite complex, so researchers often use abbreviations or simplified names for convenience

    Biological Activity

    The compound 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a synthetic derivative that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on receptor interactions, pharmacodynamics, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C21H22ClN3OC_{21}H_{22}ClN_{3}O with a molecular weight of approximately 367.87 g/mol. The compound features a piperidine ring substituted with a 4-chlorophenyl group and a bipyrazole moiety, which are critical for its biological activity.

    Receptor Binding Affinity

    The pharmacological evaluation of this compound indicates significant interactions with several neurotransmitter receptors. Notably, it exhibits high affinity for:

    • μ-opioid receptors : Ki=0.56nMK_i=0.56\,nM
    • Serotonin transporters : Ki=6.2nMK_i=6.2\,nM

    Additionally, it demonstrates moderate affinity for adrenergic and histamine receptors:

    Receptor TypeBinding Affinity (KiK_i in nM)
    α1A9.9
    α2A1.0
    H14.2
    H21.7
    D41.1

    This profile suggests that the compound may have analgesic and anxiolytic properties due to its action on opioid and serotonin systems.

    Inhibition Studies

    In vitro studies have shown that at a concentration of 10 μM, the compound inhibits binding to various receptors with varying efficacy:

    • Greater than 50% inhibition at:
      • α1A
      • μ-opioid
      • σ1
      • σ2

    These findings indicate that the compound may modulate multiple pathways involved in pain perception and mood regulation.

    Study on Pharmacokinetics

    A study involving PET imaging in mice revealed that the compound's uptake in the brain was significantly higher in knockout mice compared to wild-type mice. This suggests that the compound's distribution is influenced by genetic factors affecting receptor expression.

    Efficacy in Pain Models

    In animal models of pain, administration of the compound resulted in significant analgesic effects comparable to established opioids. The mechanism appears to involve both central and peripheral pathways, highlighting its potential as a multi-target analgesic agent.

    Properties

    Molecular Formula

    C21H24ClN5O2

    Molecular Weight

    413.9 g/mol

    IUPAC Name

    [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone

    InChI

    InChI=1S/C21H24ClN5O2/c1-13-19(14(2)26(3)25-13)17-12-18(24-23-17)20(28)27-10-8-21(29,9-11-27)15-4-6-16(22)7-5-15/h4-7,12,29H,8-11H2,1-3H3,(H,23,24)

    InChI Key

    HCGJLSKCFMEKSE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

    Origin of Product

    United States

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